

Application Notes and Protocols for Methyl Dichloroacetate in Cell Culture

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Compound of Interest

Compound Name: *Methyl dichloroacetate*

Cat. No.: *B051726*

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These application notes provide a comprehensive overview and detailed protocols for the use of **methyl dichloroacetate** (DCA) in cell culture experiments. DCA is a small molecule that has garnered significant interest for its ability to modulate cellular metabolism, particularly in cancer cells.

Introduction

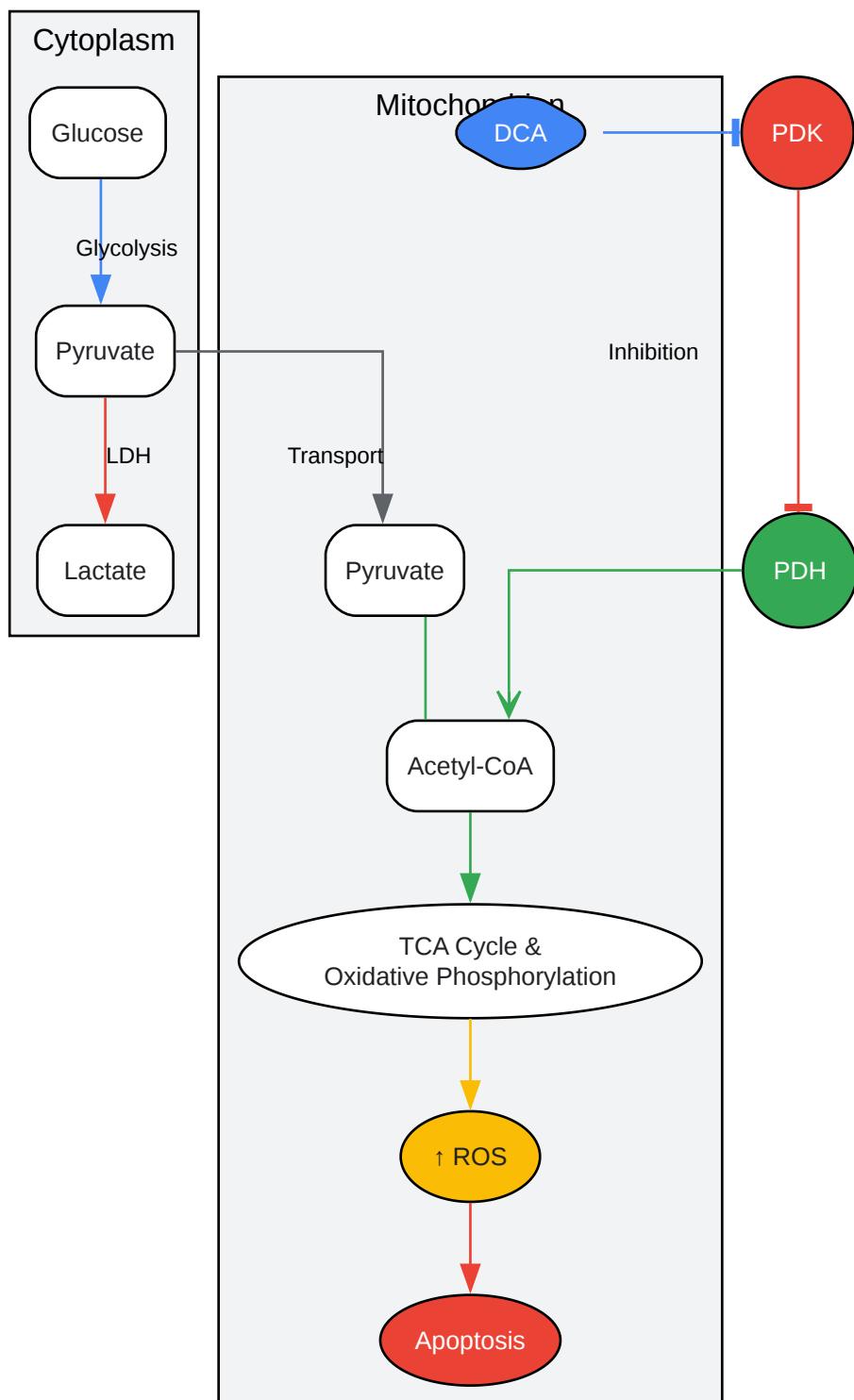
Dichloroacetate (DCA) is an inhibitor of pyruvate dehydrogenase kinase (PDK), a key enzyme in cellular metabolism.^{[1][2][3][4]} In many cancer cells, which exhibit a metabolic phenotype known as the Warburg effect or aerobic glycolysis, PDK is upregulated. This leads to the inhibition of the pyruvate dehydrogenase (PDH) complex and a subsequent shift from mitochondrial oxidative phosphorylation to glycolysis for energy production, even in the presence of oxygen.^{[1][4]} DCA reverses this process by inhibiting PDK, which in turn activates PDH, promoting the conversion of pyruvate to acetyl-CoA and shunting glucose metabolism towards the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation.^{[1][2][3][4]} This metabolic reprogramming can lead to several downstream effects in cancer cells, including increased production of reactive oxygen species (ROS), induction of apoptosis, and inhibition of cell proliferation.^{[1][5]}

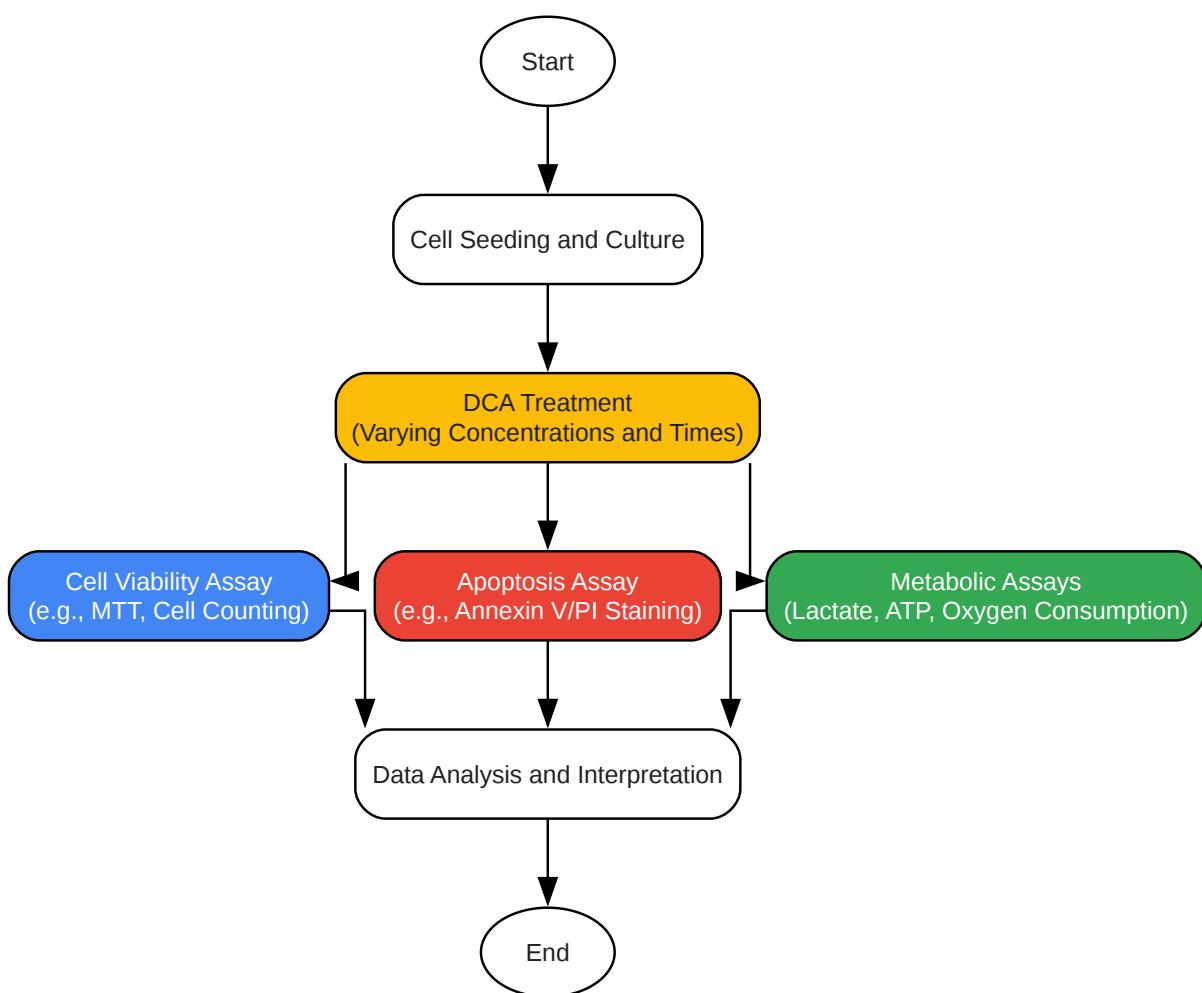
Mechanism of Action

The primary mechanism of action of DCA is the inhibition of pyruvate dehydrogenase kinase (PDK).^{[3][4]} This leads to the reactivation of the pyruvate dehydrogenase (PDH) complex, which catalyzes the conversion of pyruvate to acetyl-CoA. This shift from glycolysis to oxidative phosphorylation has several important consequences for cancer cells:

- Increased Oxidative Phosphorylation: By promoting the entry of pyruvate into the TCA cycle, DCA enhances mitochondrial respiration.
- Decreased Lactate Production: The shift away from glycolysis reduces the production and secretion of lactate, a hallmark of the Warburg effect.^{[1][6]}
- Increased Reactive Oxygen Species (ROS) Production: Enhanced mitochondrial activity can lead to an increase in the production of ROS, which can induce cellular damage and apoptosis.^[1]
- Induction of Apoptosis: The metabolic shift and increased ROS can trigger the intrinsic apoptotic pathway.^[1]

Signaling Pathway





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